molecular formula C14H7Cl2FN2OS2 B2956169 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide CAS No. 325988-84-9

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide

Cat. No. B2956169
CAS RN: 325988-84-9
M. Wt: 373.24
InChI Key: AUXFLDXGCHQFKS-UHFFFAOYSA-N
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Description

“N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide” is a chemical compound that belongs to the class of organic compounds known as 2,3,5-trisubstituted thiophenes . These are organic compounds containing a thiophene that is trisubstituted at the C-2, C3- and C5-positions . It’s molecular formula is C14H18Cl2N2O3S2 and its molecular weight is 397.33.


Synthesis Analysis

The synthesis of similar compounds involves the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide . Additionally, 2-(3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles were synthesized in 46–89% yields by the reflux of carbothioamides with 2-bromoacetophenone .


Molecular Structure Analysis

The structures of the newly synthesized compounds were characterized by IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .


Chemical Reactions Analysis

The title compound was prepared by the condensation of an equimolar mixture of 1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, malononitrile and sodium hydroxide . The molecular structure was fully characterized using different spectroscopic methods .

Scientific Research Applications

Cytotoxic Agent in Cancer Research

This compound has been identified as a potent cytotoxic agent against MBA-MB-231 cell lines , which are used in breast cancer research. It has shown significant potential with an IC 50 value of 1.38 µM, indicating its effectiveness at low concentrations .

Antimicrobial and Antioxidant Activities

Research has also explored the antimicrobial and antioxidant properties of derivatives of this compound. These activities are crucial in the development of new medications and treatments for various infections and diseases .

Mechanism of Action

While the exact mechanism of action for “N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide” is not specified, similar compounds have shown a variety of biologically active properties such as anti-inflammatory, analgesic, cytotoxicity against some human tumor cell lines, and antimicrobial activities . A molecular docking study of the new compounds with cytochrome P450 14 alpha-sterol demethylase (CYP51) was carried out to evaluate their possibility as drugs and to implement structural improvements for this purpose .

Future Directions

The presence of a hydrophilic substituent on the phenyl ring will increase the activity . This suggests that future research could focus on modifying the structure of the compound to enhance its biological activity.

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2OS2/c15-11-5-9(12(16)22-11)10-6-21-14(18-10)19-13(20)7-1-3-8(17)4-2-7/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXFLDXGCHQFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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